IRS1-derived peptide
CAS No.:
Cat. No.: VC16598194
Molecular Formula: C63H108N20O19S2
Molecular Weight: 1513.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C63H108N20O19S2 |
---|---|
Molecular Weight | 1513.8 g/mol |
IUPAC Name | (3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C63H108N20O19S2/c1-6-33(2)50(61(101)72-30-47(68)88)82-56(96)40(19-20-46(67)87)77-55(95)41(21-26-103-4)79-62(102)51(34(3)85)83-57(97)42(22-27-104-5)78-58(98)43(28-35-15-17-36(86)18-16-35)80-59(99)44(29-49(90)91)74-48(89)31-73-53(93)38(14-11-25-71-63(69)70)76-60(100)45(32-84)81-54(94)39(13-8-10-24-65)75-52(92)37(66)12-7-9-23-64/h15-18,33-34,37-45,50-51,84-86H,6-14,19-32,64-66H2,1-5H3,(H2,67,87)(H2,68,88)(H,72,101)(H,73,93)(H,74,89)(H,75,92)(H,76,100)(H,77,95)(H,78,98)(H,79,102)(H,80,99)(H,81,94)(H,82,96)(H,83,97)(H,90,91)(H4,69,70,71)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-/m0/s1 |
Standard InChI Key | DVZVSUYRTSHMRT-CTGKIOEPSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Introduction
Molecular Characteristics of the IRS1-Derived Peptide
Structural Composition
The IRS1-derived peptide is a 12-amino acid fragment with the sequence KKKSPGEYVNIEFG . Its defining feature is the YMXM motif (residues Tyr-Met-X-Met), a conserved region critical for binding SH2 domain-containing proteins like PI3K . Structural analyses reveal that the N-terminal polylysine residues (KKK) enhance solubility, while the C-terminal region mediates specific protein-protein interactions .
Table 1: Key Properties of the IRS1-Derived Peptide
Property | Description |
---|---|
Sequence (1-letter) | KKKSPGEYVNIEFG |
Molecular Weight | ~1.5 kDa |
Purity | >95% (HPLC-verified) |
Functional Motif | YMXM (Tyr-Met-X-Met) |
Binding Partners | PI3K p85 subunit, GRB2, SHP2 |
Mechanism of Action in Insulin Signaling
Role in PI3K/Akt Pathway Activation
Upon insulin receptor activation, IRS-1 is phosphorylated at tyrosine residues, creating docking sites for SH2 domain-containing proteins. The IRS1-derived peptide mimics this interaction, competitively inhibiting the binding of full-length IRS-1 to PI3K . This inhibition attenuates PIP3 production and subsequent Akt activation, thereby modulating glucose uptake and glycogen synthesis .
Modulation of MAPK Signaling
The peptide also influences the Ras/Raf/MEK/MAPK pathway by binding to GRB2, a mediator of cell proliferation and differentiation . In adipocytes, disruption of this interaction via the peptide has been shown to impair mitotic clonal expansion during adipogenesis, highlighting its role in metabolic tissue development .
Research Applications and Findings
Investigating Insulin Resistance
Studies using the IRS1-derived peptide have uncovered IRS-1-independent defects in insulin resistance models. For example, in 3T3-L1 adipocytes treated with dexamethasone or palmitate, the peptide failed to restore PDGF-induced glucose uptake, suggesting that downstream signaling defects persist even when IRS-1 function is compromised . These findings challenge the paradigm of IRS-1 as the sole mediator of insulin resistance and underscore the complexity of metabolic signaling networks.
Adipogenesis and Metabolic Regulation
In a seminal study by Kwon et al., the peptide was used to demonstrate that piceatannol, a natural stilbene, inhibits adipogenesis by disrupting IRS-1-dependent insulin signaling . The peptide’s ability to block PI3K binding revealed that early-phase insulin signaling is critical for mitotic clonal expansion, a prerequisite for adipocyte differentiation .
Therapeutic Implications
Cancer Therapeutics
The peptide’s role in suppressing Wnt/β-catenin signaling—via stabilization of DVL2—suggests potential applications in oncology . Preclinical models indicate that IRS-1 overexpression correlates with tumor proliferation, making its derived peptide a candidate for disrupting oncogenic signaling cascades .
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